2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-17(13-24-18-20-14-5-1-2-6-15(14)25-18)22-11-9-21(10-12-22)16-7-3-4-8-19-16/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKNZSCHZMQTED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exhibits activity through several molecular targets:
Interaction with specific enzymes or receptors, modifying their activities.
Involvement in pathways related to cell signaling and regulatory processes.
The thiazole moiety often plays a critical role in binding to metal ions and enzymes, modulating their functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- Compound 6i () : Features a 4-(benzo[d]thiazol-2-yl)piperazine instead. The benzothiazole substituent increases hydrophobicity and molecular weight (426 Da) compared to the target compound.
Variations in the Thio-Linked Substituents
- Target Compound : The thioether linkage connects to a benzothiazole group, which is redox-active and may participate in thiol-mediated cellular interactions.
- Compound 5j () : Substitutes the benzothiazolethio group with a triazolylthio-methyl-benzo[d]thiazole, increasing steric bulk and nitrogen content (N%: 19.31% vs. ~13% in the target compound) .
- Compound 6b () : Uses a pyridin-2-ylthio group, which reduces molecular weight compared to benzothiazolethio but introduces basicity via the pyridine nitrogen .
Physicochemical Properties
Key Observations :
- Pyridinyl substituents (target compound, 6b) generally lower melting points compared to bulkier groups like phthalazine (2k) or benzothiazole (6i), likely due to reduced crystallinity.
- Yields vary significantly based on synthetic routes; phthalazine derivatives (e.g., 2k) show moderate yields (74%), while benzothiazolethio derivatives (e.g., 6i) have lower yields (57%) due to steric challenges .
Anticancer Potential
- Compound 5i () : Demonstrated anticancer activity with a benzothiazole-triazole hybrid structure. The triazole moiety may enhance DNA binding, a feature absent in the target compound .
Antimicrobial Activity
- Compound 2k () : Phthalazine-piperazine derivatives exhibit broad-spectrum antimicrobial activity, attributed to the planar phthalazine ring disrupting microbial membranes .
- Compound 6b () : Pyridinylthio derivatives show moderate activity, suggesting that the target compound’s pyridinyl-piperazine could synergize with benzothiazolethio for enhanced efficacy .
Analytical and Spectroscopic Comparisons
NMR Data
- Target Compound : Expected aromatic signals in δ 7.2–8.5 ppm (pyridine and benzothiazole protons) and piperazine CH₂ signals at δ 3.7–4.5 ppm, similar to 6i (δ 3.7–3.9 ppm for piperazine) .
- Compound 5j () : Shows distinct triazole CH signals at δ 8.1–8.3 ppm, absent in the target compound .
Elemental Analysis
- Target Compound : Estimated C% ~58–60%, H% ~4–5%, N% ~15–17%, based on pyridinyl substitution.
- Compound 6i () : C% 56.31, H% 4.25, N% 13.13, reflecting higher sulfur content from dual benzothiazole groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the benzo[d]thiazole group exhibit significant antimicrobial properties. The incorporation of piperazine enhances this activity, making it a candidate for developing new antimicrobial agents. For instance, derivatives of this compound have shown efficacy against various bacterial strains, suggesting its potential as a scaffold for antibiotic development .
Anticancer Research
The compound has been investigated for its anticancer properties. Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. In vitro studies have shown that this compound can inhibit the growth of different cancer cell lines, making it a promising candidate for further development as an anticancer drug .
Neuropharmacology
The piperazine component is known for its psychoactive properties, which have led to investigations into its effects on neurotransmitter systems. Preliminary studies suggest that the compound may act as a modulator of serotonin receptors, potentially offering therapeutic avenues for treating mood disorders .
Material Science Applications
Organic Electronics
The unique electronic properties of benzothiazole derivatives make them suitable for applications in organic electronics. Studies have explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport and light emission .
Sensors
The compound's ability to interact with various analytes has been leveraged in sensor technology. Its incorporation into sensor devices has shown promise in detecting environmental pollutants and biological markers, enhancing the sensitivity and selectivity of these devices .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of several benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. This suggests that further structural modifications could enhance its potency and selectivity towards cancer cells.
Preparation Methods
Piperazine Functionalization
4-(Pyridin-2-yl)piperazine is synthesized through nucleophilic aromatic substitution:
- Reactants : Piperazine (1.0 eq) and 2-chloropyridine (1.1 eq)
- Conditions : Reflux in toluene with K₂CO₃ (2.0 eq) at 110°C for 24 h.
- Yield : 78% (white crystalline solid, m.p. 98–100°C).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 4.8 Hz, 1H, pyridine-H), 7.51 (t, J = 7.6 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 6.68 (t, J = 6.0 Hz, 1H), 3.72–3.65 (m, 4H, piperazine-H), 2.95–2.88 (m, 4H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 158.4 (C=N), 148.2, 137.9, 122.5, 113.7 (pyridine-C), 54.3, 45.8 (piperazine-C).
Acylation to Form the Ethanone Backbone
Chloroacetylation introduces the ketone group:
- Reactants : 4-(Pyridin-2-yl)piperazine (1.0 eq) and chloroacetyl chloride (1.2 eq)
- Conditions : CH₂Cl₂, 0°C → rt, Et₃N (1.5 eq), 12 h.
- Yield : 85% (pale-yellow solid, m.p. 132–134°C).
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 4.4 Hz, 1H), 7.73 (t, J = 7.6 Hz, 1H), 7.25 (d, J = 8.4 Hz, 1H), 7.12 (t, J = 6.0 Hz, 1H), 4.32 (s, 2H, COCH₂Cl), 3.85–3.78 (m, 4H), 2.90–2.83 (m, 4H).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.2 (C=O), 158.1 (C=N), 147.8, 137.5, 122.1, 113.2, 53.9, 45.3, 42.7 (COCH₂Cl).
Bromination of the Ethanone Intermediate
To activate the α-position for nucleophilic substitution:
- Reactants : 1-(4-(Pyridin-2-yl)piperazin-1-yl)ethanone (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq)
- Conditions : CCl₄, AIBN (cat.), reflux, 6 h.
- Yield : 76% (off-white solid, m.p. 145–147°C).
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.18 (d, J = 4.8 Hz, 1H), 7.63 (t, J = 7.6 Hz, 1H), 7.19 (d, J = 8.4 Hz, 1H), 7.05 (t, J = 6.0 Hz, 1H), 4.51 (s, 2H, COCH₂Br), 3.88–3.82 (m, 4H), 2.94–2.88 (m, 4H).
- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (C=O), 158.3 (C=N), 148.0, 137.7, 122.3, 113.5, 54.1, 45.5, 38.9 (COCH₂Br).
Thioether Bond Formation
Method A: NaH-Mediated Coupling in DMF
- Reactants :
- 2-Bromo-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone (1.0 eq)
- Benzo[d]thiazole-2-thiol (1.2 eq)
- Conditions : DMF, NaH (1.5 eq), 24 h, rt → 50°C.
- Workup : Quench with H₂O, extract with CH₂Cl₂, dry (Na₂SO₄), purify via silica gel (CHCl₃:MeOH 20:1).
- Yield : 68% (yellow solid, m.p. 189–191°C).
Method B: Cs₂CO₃-Assisted Reaction in EtOH
- Reactants :
- 2-Bromoethanone intermediate (1.0 eq)
- (Benzo[d]thiazol-2-yl)disulfide (0.6 eq)
- TMSCN (1.2 eq)
- Conditions : EtOH, Cs₂CO₃ (2.0 eq), 100°C, 3 h.
- Workup : Filter, concentrate, recrystallize (EtOH).
- Yield : 82% (yellow crystals, m.p. 192–194°C).
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 24 h | 3 h |
| Yield | 68% | 82% |
| Solvent | DMF | EtOH |
| Base | NaH | Cs₂CO₃ |
| Purification | Column Chromatography | Recrystallization |
| Byproducts | Minor hydrolysis | Negligible |
Method B offers superior efficiency and environmental compatibility due to shorter reaction times, higher yields, and use of ethanol as a green solvent.
Spectroscopic Characterization of the Target Compound
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.24 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (d, J = 7.6 Hz, 1H, benzothiazole-H), 7.95 (d, J = 8.0 Hz, 1H), 7.76 (t, J = 7.6 Hz, 1H), 7.62 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 7.28 (t, J = 6.0 Hz, 1H), 4.38 (s, 2H, SCH₂CO), 3.91–3.85 (m, 4H, piperazine-H), 2.96–2.89 (m, 4H).¹³C NMR (100 MHz, DMSO-d₆) :
δ 167.5 (C=O), 158.2 (C=N, pyridine), 152.8 (C=N, benzothiazole), 137.9, 132.4, 129.7, 126.5, 122.3, 121.9, 113.5 (aromatic-C), 54.2, 45.6 (piperazine-C), 41.3 (SCH₂CO).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₁₇N₄OS₂ : 393.0845 [M+H]⁺
- Found : 393.0848
Mechanistic Insights
The thioether formation proceeds via a bimolecular nucleophilic substitution (SN2) :
- Deprotonation : Benzo[d]thiazole-2-thiol (pKa ≈ 6.5) is deprotonated by Cs₂CO₃ (pKa ≈ 10) to form a thiolate anion.
- Nucleophilic Attack : The thiolate attacks the α-carbon of the bromoethanone intermediate, displacing bromide.
- Stabilization : The electron-withdrawing ketone group enhances electrophilicity at the α-position, facilitating substitution.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis requires multi-step nucleophilic substitutions and coupling reactions. Critical parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .
- Temperature control : Reactions often proceed at 60–80°C under inert atmospheres to prevent oxidation of thioether linkages .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol removes unreacted benzothiazole or piperazine intermediates .
- Monitoring : Use TLC (Rf ~0.5 in ethyl acetate) or HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzothiazole (δ 7.2–8.1 ppm aromatic protons), pyridyl-piperazine (δ 3.5–4.2 ppm for piperazine CH2), and ketone carbonyl (δ 170–175 ppm in 13C) .
- FTIR : Confirm thioether (C-S stretch at 650–700 cm⁻¹) and ketone (C=O stretch at 1650–1700 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]+ with <2 ppm error .
Q. What preliminary biological screening approaches are recommended for assessing therapeutic potential?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits at 1–100 µM concentrations .
- Antimicrobial screening : Determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines) .
- Cytotoxicity : Use MTT assays on HEK-293 or HeLa cells to establish IC50 values .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) to enhance biological efficacy?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogenated benzothiazoles (e.g., 6-Cl or 6-F) or modified pyridyl groups (e.g., pyrimidine substitution) to assess impact on target binding .
- Docking studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- Pharmacophore mapping : Identify critical H-bond donors (piperazine N) and hydrophobic regions (benzothiazole) using MOE software .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Compare protocols for cell viability (MTT vs. resazurin) or enzyme sources (recombinant vs. native) to identify variability .
- Stability studies : Use LC-MS to detect compound degradation in DMSO stocks or cell culture media over 24–72 hours .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibodies) alongside enzymatic assays .
Q. How can computational tools improve target selectivity in derivative design?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS) to assess binding stability over 100 ns trajectories .
- QSAR models : Train Random Forest models on IC50 data (100+ analogs) to predict bioactivity .
- Off-target screening : Use SwissTargetPrediction to prioritize derivatives with lower polypharmacology risk .
Q. What strategies improve pharmacokinetic properties while maintaining bioactivity?
- Methodological Answer :
- LogP optimization : Introduce polar groups (e.g., morpholine) to reduce cLogP from >3 to 1–2, enhancing solubility .
- Prodrug design : Acetylate the piperazine nitrogen to improve oral bioavailability (tested in Sprague-Dawley rats) .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (10–200 nm) for sustained release in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
